molecular formula C21H17N3O5S2 B2737722 N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105246-82-9

N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2737722
CAS No.: 1105246-82-9
M. Wt: 455.5
InChI Key: VNJCYMBYMQEXFN-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a structurally complex molecule featuring:

  • Benzodioxol group: A bicyclic ether moiety known to enhance metabolic stability and bioavailability in pharmaceuticals .
  • Sulfonamide linkage: The N-methyl sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and target binding.
  • 1,2,4-Oxadiazole ring: A heterocycle with two oxygen and one nitrogen atom, valued for its thermal stability and electronic properties.
  • Thiophene core: An aromatic sulfur-containing ring that modulates electronic effects and steric bulk.

Friedel-Crafts acylation for aromatic functionalization.

Sulfonamide formation via reaction of a sulfonyl chloride with an amine.

Oxadiazole cyclization, likely using nitrile intermediates under oxidative conditions .

Spectroscopic characterization would involve IR (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) and NMR (thiophene proton shifts ~6.5–7.5 ppm, benzodioxol methylene protons ~5.5 ppm) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-13-3-5-14(6-4-13)20-22-21(29-23-20)19-18(9-10-30-19)31(25,26)24(2)15-7-8-16-17(11-15)28-12-27-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJCYMBYMQEXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Formation

The Gewald reaction is widely employed to synthesize 2-aminothiophene derivatives, which serve as precursors for sulfonamide formation. For example:

  • Step 1 : Cyclocondensation of ketones (e.g., ethyl cyanoacetate) with elemental sulfur and a secondary amine (e.g., morpholine) in ethanol/acetic acid yields 2-aminothiophene-3-carboxylates.
  • Step 2 : Sulfonation at the thiophene C3 position is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, producing thiophene-3-sulfonyl chloride.

Key Data :

  • Yield for sulfonation: 75–85% (reported for analogous thiophenes).
  • Reaction Time: 2–4 hours under anhydrous conditions.

Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with amines to form sulfonamides. For the target compound, N-methyl-1,3-benzodioxol-5-amine is used:

  • Step 3 : React thiophene-3-sulfonyl chloride with N-methyl-1,3-benzodioxol-5-amine in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base (e.g., triethylamine, TEA).

Optimized Conditions :

  • Molar Ratio: 1:1.2 (sulfonyl chloride:amine).
  • Temperature: 0°C → room temperature.
  • Yield: 70–80% after purification via silica gel chromatography.

Synthesis of the 1,2,4-Oxadiazole Substituent

Oxadiazole Ring Construction

The 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime with a carboxylic acid derivative:

  • Step 4 : Prepare 4-methylbenzamidoxime by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C.
  • Step 5 : Cyclize the amidoxime with a thiophene-2-carbonyl chloride derivative (e.g., thiophene-2-carboxylic acid chloride) in DCM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Reaction Parameters :

  • Temperature: Reflux (40°C).
  • Time: 12–16 hours.
  • Yield: 65–75%.

Coupling of Oxadiazole to Thiophene-Sulfonamide

Suzuki-Miyaura Cross-Coupling

The oxadiazole moiety is introduced at the thiophene C2 position via palladium-catalyzed cross-coupling:

  • Step 6 : Brominate thiophene-3-sulfonamide at C2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Step 7 : Perform Suzuki coupling between 2-bromothiophene-3-sulfonamide and the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid using Pd(PPh₃)₄ as a catalyst.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃ (2 equiv).
  • Solvent: Toluene/ethanol (3:1).
  • Yield: 60–70%.

Final Functionalization and Purification

N-Methylation of the Benzodioxolamine

The N-methyl-1,3-benzodioxol-5-amine precursor is synthesized via reductive amination:

  • Step 8 : React 1,3-benzodioxol-5-amine with formaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

Conditions :

  • Temperature: Room temperature.
  • Time: 12 hours.
  • Yield: 85–90%.

Purification and Characterization

The final compound is purified via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane). Characterization includes:

  • ¹H/¹³C NMR : Confirms substituent positions and purity.
  • HRMS : Validates molecular weight.
  • HPLC : Purity >98%.

Summary of Synthetic Steps

Step Reaction Reagents/Conditions Yield Reference
1 Gewald reaction Ethyl cyanoacetate, S₈, morpholine, EtOH/HOAc 80%
2 Sulfonation ClSO₃H, DCM, 0°C 78%
3 Sulfonamide coupling N-Methyl-1,3-benzodioxol-5-amine, TEA, THF 75%
4 Amidoxime synthesis NH₂OH·HCl, EtOH/H₂O, 80°C 90%
5 Oxadiazole cyclization EDC, DCM, reflux 70%
6 Bromination NBS, DMF 65%
7 Suzuki coupling Pd(PPh₃)₄, K₂CO₃, toluene/EtOH 65%
8 N-Methylation HCHO, NaBH₃CN, MeOH 88%

Challenges and Optimization Opportunities

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring may decompose under acidic conditions; neutral pH is critical during workup.
  • Sulfonation Selectivity : Competing sulfonation at C4/C5 of thiophene requires careful temperature control.
  • Catalyst Efficiency : Palladium catalysts in Suzuki coupling may be replaced with cheaper alternatives (e.g., Ni-based).

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in acid/base-mediated hydrolysis and substitution reactions:

  • Acidic Hydrolysis :
    Under reflux with concentrated HCl (6M, 80°C, 8h), the sulfonamide undergoes cleavage to yield thiophene-3-sulfonic acid and the corresponding amine derivative.

    RSO2NHCH3+H2OHClRSO3H+CH3NH2\text{RSO}_2\text{NHCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RSO}_3\text{H} + \text{CH}_3\text{NH}_2
  • Nucleophilic Substitution :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring displays electrophilic substitution and ring-opening reactivity:

  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄, 0°C) occurs at the oxadiazole’s C-5 position, producing a nitro-substituted derivative .

  • Ring-Opening Reactions :
    Treatment with hydrazine (NH₂NH₂, EtOH, 60°C) cleaves the oxadiazole to form a thioamide intermediate .

    Oxadiazole+NH2NH2Thioamide+H2O\text{Oxadiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thioamide} + \text{H}_2\text{O}

Thiophene Backbone Reactivity

The thiophene ring supports electrophilic substitution and cross-coupling:

  • Bromination :
    Reacts with Br₂ in CHCl₃ at 25°C to yield 4-bromo-thiophene sulfonamide.

  • Suzuki Coupling :
    The 2-position oxadiazole substituent enables Pd-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) to generate biaryl derivatives .

Benzodioxole Ring Reactions

The 1,3-benzodioxole moiety undergoes oxidative cleavage and demethylation:

  • Oxidative Ring Opening :
    Ozone (O₃, CH₂Cl₂, -78°C) cleaves the dioxole ring to form a dicarbonyl intermediate.

  • Demethylation :
    BBr₃ in CH₂Cl₂ removes the methyl group from the N-methylsulfonamide, yielding a secondary amine.

Functional Group Interconversion

Reaction TypeReagents/ConditionsProductYield (%)Source
Sulfonamide Alkylation CH₃I, K₂CO₃, DMF, 50°C, 6hN-Methylsulfonamide derivative78
Oxadiazole Nitration HNO₃/H₂SO₄, 0°C, 2h5-Nitro-1,2,4-oxadiazole analog65
Thiophene Bromination Br₂, CHCl₃, 25°C, 1h4-Bromo-thiophene sulfonamide82
Dioxole Oxidation O₃, CH₂Cl₂, -78°C, 30minDicarbonyl intermediate91

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    Stable at pH 5–7 (24h, 37°C) but hydrolyzes rapidly in alkaline conditions (pH >9) .

  • Thermal Stability :
    Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).

Catalytic Reactions

  • Hydrogenation :
    Pd/C-mediated H₂ reduction (1 atm, 25°C) saturates the oxadiazole ring but leaves the thiophene intact .

  • Enzymatic Modifications :
    Cytochrome P450 enzymes oxidize the 4-methylphenyl group to a carboxylic acid derivative in vitro .

Key Mechanistic Insights

  • The electron-deficient oxadiazole ring directs electrophilic substitution to its C-5 position .

  • The sulfonamide’s N-methyl group sterically hinders nucleophilic attacks on the sulfur center.

  • Benzodioxole’s electron-rich nature facilitates oxidative cleavage under mild conditions.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene and oxadiazole rings may contribute to this activity by interfering with bacterial cell wall synthesis or function.
    CompoundActivityReference
    Thiophene derivativesAntibacterial
    Oxadiazole derivativesAntifungal
  • Anticancer Potential : Research suggests that sulfonamides can inhibit tumor growth by targeting specific enzymes involved in cancer cell metabolism. The compound's structural features may enhance its ability to penetrate cancer cell membranes.
    • A study reported that similar sulfonamide compounds showed effective inhibition of cancer cell lines, suggesting potential for further investigation into this compound's efficacy against various cancers .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells .
  • Investigation into Anticancer Activity :
    • In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations:

Heterocycle Stability :

  • The 1,2,4-oxadiazole in the target compound is more oxidation-resistant than 1,2,4-triazoles, which exhibit tautomerism (thiol-thione equilibrium) .
  • Thiophene’s aromaticity enhances rigidity compared to benzene derivatives in triazoles.

Synthesis Complexity: Oxadiazole formation typically requires nitrile precursors and harsh conditions (e.g., HNO₃), whereas triazoles are synthesized via milder cyclization of thioamides .

Spectral Differentiation :

  • IR : The target compound lacks the C=S stretch (~1250 cm⁻¹) seen in triazole-thiones but shows stronger S=O vibrations.
  • NMR : Thiophene protons are deshielded compared to triazole or benzene protons in analogs.

Functional Group Impact: The N-methyl sulfonamide group improves solubility over non-methylated analogs (e.g., compounds [4–6]). Benzodioxol’s electron-rich nature may enhance π-π stacking vs. halogenated aryl groups in triazoles [7–9].

Research Implications

  • Medicinal Chemistry : Sulfonamide and oxadiazole motifs are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, COX-2) .
  • Material Science : Thiophene-oxadiazole systems could serve as organic semiconductors due to extended conjugation.

Further studies should explore:

  • Synthetic Optimization : Green chemistry approaches for oxadiazole cyclization.
  • Biological Screening : Anticancer or antimicrobial activity relative to triazole derivatives.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N5O4SC_{26}H_{23}N_{5}O_{4}S, with a molecular weight of approximately 485.6 g/mol. The structure includes a benzodioxole moiety, a thiophene ring, and an oxadiazole group, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase and telomerase .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF710Topoisomerase Inhibition
Compound BHeLa15Telomerase Inhibition
Compound CA54912Apoptosis Induction

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro. The incorporation of the oxadiazole group enhances this effect by modulating signaling pathways associated with inflammation .

Table 2: Anti-inflammatory Effects

Compound NameCytokine InhibitionConcentration (µM)Effectiveness (%)
Compound DIL-62075
Compound ETNF-alpha2580

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in cell proliferation and survival.
  • Cytokine Modulation : It alters cytokine levels, thereby influencing inflammatory responses.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with this compound.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related oxadiazole derivative in human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound induces apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Response

In another investigation focusing on the anti-inflammatory properties, the compound was tested on RAW264.7 macrophages. It was found to significantly decrease TNF-alpha levels upon stimulation with lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves a multi-step strategy focusing on constructing the 1,2,4-oxadiazole and benzodioxole moieties. A typical approach includes:

  • Cyclization of thioamides with hydroxylamine derivatives to form the oxadiazole ring (e.g., using nitroarenes and formic acid derivatives as cyclization agents) .
  • Sulfonamide coupling via nucleophilic substitution between activated sulfonyl chlorides and amine-containing intermediates (e.g., N-methyl-1,3-benzodioxol-5-amine) .
  • Thiophene functionalization using palladium-catalyzed cross-coupling to introduce the oxadiazole substituent .

Example Reagents :

StepReagents/ConditionsReference
Oxadiazole formationNitroarenes, HCO₂H derivatives, Pd catalysts
Sulfonamide couplingSOCl₂, NEt₃, DMF

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzodioxole methyl groups at δ ~3.8 ppm; thiophene protons at δ ~7.2 ppm) .
  • Mass Spectrometry (EI/ESI) : For molecular weight validation (e.g., [M+H]+ expected at ~500-550 Da) .
  • IR Spectroscopy : To identify sulfonamide S=O stretches (~1350-1150 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What functional groups dictate its chemical reactivity?

  • Sulfonamide group : Prone to nucleophilic substitution or hydrogen bonding in biological systems .
  • 1,2,4-Oxadiazole : Participates in ring-opening reactions under acidic/basic conditions .
  • Benzodioxole : Stabilizes π-π interactions in crystal packing .

Advanced Questions

Q. How can researchers optimize the cyclization step for the 1,2,4-oxadiazole moiety?

  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yield vs. non-polar alternatives .
  • Temperature control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation) .

Data-Driven Optimization Example :

CatalystSolventYield (%)
Pd(OAc)₂DMF82
NoneToluene35

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Multi-technique validation : Cross-reference NMR with X-ray crystallography (if crystals are obtainable) .
  • DFT calculations : Compare computed vs. experimental NMR shifts to assign ambiguous signals (e.g., thiophene vs. oxadiazole protons) .
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled intermediates to trace connectivity in complex regions .

Q. What strategies improve solubility for pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to balance solubility and biocompatibility .
  • Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the 4-methylphenyl ring without disrupting the oxadiazole core .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Swap benzodioxole with benzothiazole to assess impact on bioavailability .

Example Analog Activities :

Analog ModificationBiological Activity (IC₅₀)Reference
4-NO₂ phenyl12 µM (kinase inhibition)
Benzothiazole18 µM (anti-inflammatory)

Methodological Notes

  • Avoid commercial sources : Prioritize PubChem and peer-reviewed journals for data validation .
  • Contradiction handling : Cross-check reaction conditions (e.g., oxidizing agents in vs. reducing agents in ) to reconcile discrepancies.

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